2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide
Description
2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide is a sulfur-containing acetamide derivative characterized by a 4-chlorobenzylthio group (-S-CH₂-C₆H₄-Cl) attached to an acetamide core substituted with a cyclopropyl ring. The presence of the 4-chlorobenzyl group may enhance lipophilicity, influencing membrane permeability and binding affinity to hydrophobic targets.
Properties
Molecular Formula |
C12H14ClNOS |
|---|---|
Molecular Weight |
255.76 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C12H14ClNOS/c13-10-3-1-9(2-4-10)7-16-8-12(15)14-11-5-6-11/h1-4,11H,5-8H2,(H,14,15) |
InChI Key |
LHHCRDYOQGPWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with cyclopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Core Structure Impact : Thiadiazole derivatives (e.g., 5e, 5j) exhibit higher melting points (132–140°C) compared to typical acetamides, likely due to enhanced π-π stacking and hydrogen bonding from the heteroaromatic thiadiazole ring .
- Substituent Effects : The 4-chlorobenzylthio group is common in both thiadiazole and acetamide compounds, suggesting shared synthetic pathways (e.g., nucleophilic substitution for thioether formation). However, the acetamide core in the target compound may reduce steric hindrance, improving solubility in polar solvents compared to planar thiadiazoles.
- Yield Trends : Thiadiazole derivatives with bulkier substituents (e.g., benzylthio in 5h, 88% yield) show higher synthetic efficiency, possibly due to stabilized intermediates during cyclization .
Thioether-Containing Compounds ()
Bis{2-[(2-chloroethyl)thio]ethyl} ether () shares the thioether (-S-) linkage but differs significantly in backbone structure and application:
Table 2: Structural and Functional Comparison
Key Observations :
- Reactivity : The target compound’s acetamide core and cyclopropyl group likely reduce electrophilicity compared to the chloroethylthio groups in ’s compound, which are prone to hydrolysis or alkylation reactions .
- Biological Relevance : The 4-chlorobenzylthio group in the target compound may confer antimicrobial activity, analogous to thiadiazole derivatives in , whereas the compound in is associated with toxicity due to its vesicant nature .
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